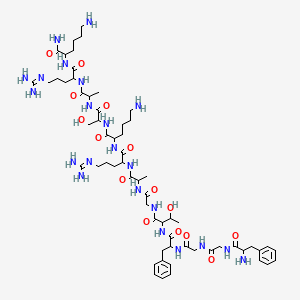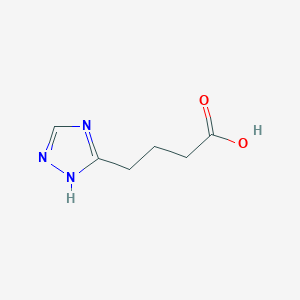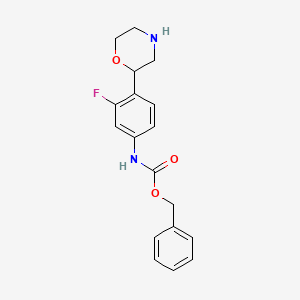
Nociceptin (1-13), amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nociceptin/orphanin FQ (1-13)-NH2, also known as N/OFQ-(1-13)-NH2, is a synthetic peptide derived from the endogenous neuropeptide nociceptin/orphanin FQ. This compound is a potent agonist for the nociceptin/orphanin FQ peptide receptor (NOP), which is part of the opioid receptor family. Nociceptin/orphanin FQ plays a crucial role in modulating pain, anxiety, and other physiological processes by selectively activating the NOP receptor .
Vorbereitungsmethoden
The synthesis of N/OFQ-(1-13)-NH2 involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids . Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .
Analyse Chemischer Reaktionen
N/OFQ-(1-13)-NH2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of N/OFQ-(1-13)-NH2 can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds .
Wissenschaftliche Forschungsanwendungen
N/OFQ-(1-13)-NH2 has numerous scientific research applications across various fields. In chemistry, it is used as a tool to study the structure-activity relationships of NOP receptor ligands . In biology, it helps in understanding the role of nociceptin/orphanin FQ in modulating pain, anxiety, and other physiological processes . In medicine, N/OFQ-(1-13)-NH2 is investigated for its potential therapeutic applications in treating pain, anxiety, and addiction . Additionally, it is used in the development of novel analgesics and other pharmaceutical agents .
Wirkmechanismus
N/OFQ-(1-13)-NH2 exerts its effects by binding to the NOP receptor, a G protein-coupled receptor (GPCR) that is part of the opioid receptor family . Upon binding, N/OFQ-(1-13)-NH2 activates the NOP receptor, leading to the inhibition of adenylate cyclase, reduction of cAMP levels, and modulation of ion channel activity . This results in the inhibition of neurotransmitter release and the modulation of pain, anxiety, and other physiological processes .
Vergleich Mit ähnlichen Verbindungen
N/OFQ-(1-13)-NH2 is unique compared to other similar compounds due to its high selectivity and potency for the NOP receptor . Similar compounds include [Dmt1]N/OFQ-(1-13)-NH2 and [Nphe1]N/OFQ-(1-13)-NH2, which also target the NOP receptor but differ in their selectivity and pharmacological profiles . These compounds are used to study the structure-activity relationships of NOP receptor ligands and to develop novel therapeutic agents .
Eigenschaften
Molekularformel |
C61H100N22O15 |
|---|---|
Molekulargewicht |
1381.6 g/mol |
IUPAC-Name |
6-amino-2-[[2-[2-[[2-[[6-amino-2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide |
InChI |
InChI=1S/C61H100N22O15/c1-34(75-47(87)32-74-59(98)49(36(3)85)83-57(96)44(29-38-18-8-5-9-19-38)77-48(88)31-72-46(86)30-73-53(92)39(64)28-37-16-6-4-7-17-37)51(90)79-43(23-15-27-71-61(68)69)55(94)81-41(21-11-13-25-63)56(95)82-45(33-84)58(97)76-35(2)52(91)80-42(22-14-26-70-60(66)67)54(93)78-40(50(65)89)20-10-12-24-62/h4-9,16-19,34-36,39-45,49,84-85H,10-15,20-33,62-64H2,1-3H3,(H2,65,89)(H,72,86)(H,73,92)(H,74,98)(H,75,87)(H,76,97)(H,77,88)(H,78,93)(H,79,90)(H,80,91)(H,81,94)(H,82,95)(H,83,96)(H4,66,67,70)(H4,68,69,71) |
InChI-Schlüssel |
RHMALYOXPBRJBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R)-7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B15286007.png)
![2-[4-[7-[[2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-2,3-dihydroxycyclopentyl]oxyethyl acetate](/img/structure/B15286017.png)
![ditert-butyl 3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate](/img/structure/B15286018.png)
![2-[4,6-Diamino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid](/img/structure/B15286022.png)





![3-Acetyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B15286071.png)

![6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B15286088.png)

